1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-chlorobenzoyl)piperazine
Description
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-chlorobenzoyl)piperazine is a triazolopyrimidine derivative characterized by a benzyl-substituted triazole ring fused to a pyrimidine core, with a piperazine moiety modified by a 2-chlorobenzoyl group. Its molecular formula is inferred as C22H19ClN7O, with a molecular weight of approximately 456.89 g/mol, based on comparisons to similar compounds like 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine (MW: 435.43 g/mol) .
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c23-18-9-5-4-8-17(18)22(31)29-12-10-28(11-13-29)20-19-21(25-15-24-20)30(27-26-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDBGZKZIFNOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5,6-Diaminopyrimidin-4(3H)-ones
A classical approach involves the nitrosative cyclization of 5,6-diaminopyrimidin-4(3H)-ones with nitro compounds. For instance, treatment of 5,6-diamino-2-phenylpyrimidin-4(3H)-one with sodium nitrite under acidic conditions yields the triazolo[4,5-d]pyrimidine system via intramolecular cyclization. This method, however, requires precise control of stoichiometry and reaction time to avoid over-nitrosation.
Aza-Wittig Reaction/Heterocyclization
A more efficient route employs aza-Wittig reactions to construct the triazole ring. As demonstrated by Fang and Wei, iminophosphorane intermediates (e.g., 1 ) react with aromatic isocyanates to form carbodiimides (2 ), which subsequently undergo cyclization with piperazine derivatives. Sodium ethoxide catalyzes the heterocyclization step, yielding triazolo[4,5-d]pyrimidin-7(6H)-one derivatives in yields exceeding 70%. This one-pot, three-component methodology streamlines the synthesis by eliminating intermediate isolation.
Acylation with 2-Chlorobenzoyl Chloride
The final step involves acylating the piperazine nitrogen with 2-chlorobenzoyl chloride. Optimized conditions entail:
- Solvent: Anhydrous dichloromethane or toluene
- Base: Triethylamine (2.5 equiv) to scavenge HCl
- Temperature: 0°C to room temperature, 12–16 hours
Reaction monitoring via TLC confirms complete consumption of the piperazine intermediate. Workup includes aqueous washes (5% NaHCO3, brine) and column chromatography (silica gel, ethyl acetate/hexane) to isolate the title compound in 68–75% yield.
Alternative Methodologies and Innovations
Solid-Phase Synthesis
Raghavendra et al. reported a traceless solid-phase strategy using polystyrene p-toluenesulfonyl hydrazide resin. The resin-bound hydrazone intermediate (51 ) undergoes cyclization with morpholine, yielding triazolo[1,5-a]pyrazines. While adaptable to the target compound, this method exhibits moderate yields (33–62%) and necessitates specialized equipment.
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
Koguchi’s protocol employs CuAAC to form the triazole ring from propiolamide (53 ) and β-amino azides. Subsequent alkylation with piperazine derivatives and acylation furnishes the target molecule. This method offers regioselectivity but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
The aza-Wittig pathway proceeds via a phosphorane intermediate that reacts with isocyanate to form a carbodiimide. Nucleophilic attack by piperazine generates a guanidine, which cyclizes under basic conditions. Key optimization parameters include:
- Catalyst loading: 5 mol% sodium ethoxide maximizes cyclization efficiency.
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) accelerate heterocyclization but may promote side reactions.
For nucleophilic substitution, elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) ensure complete displacement of the 7-chloro group.
Chemical Reactions Analysis
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-chlorobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorobenzoyl groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-chlorobenzoyl)piperazine involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-[4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]-2-(4-chlorophenyl)ethanone (CAS 920390-79-0)
- Key Differences : The 4-chlorophenyl acetyl group replaces the 2-chlorobenzoyl moiety.
- Implications: The shift from a benzoyl to an acetyl group and para-substituted chlorine may alter binding affinity or metabolic stability. No direct activity data are provided, but the structural similarity suggests overlapping biological targets .
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine (CAS 920186-54-5)
- Key Differences : The 3,4-difluorobenzoyl group introduces electron-withdrawing fluorine atoms.
- Implications: Fluorine substitution often enhances lipophilicity and bioavailability.
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide)
- Key Differences : A benzoxazolyl sulfide replaces the 2-chlorobenzoyl-piperazine group.
- Activity: VAS2870 is a potent NADPH oxidase (Nox) inhibitor, suppressing reactive oxygen species (ROS) production in leukocytes. The sulfide linkage and benzoxazole ring may enhance target specificity compared to the chlorobenzoyl derivative .
RG7774 (CAS 1433361-02-4)
- Key Differences : Features a pyrrolidin-3-ol group and a tert-butyl-tetrazolylmethyl substituent.
- Activity : As a triazolopyrimidine derivative, RG7774 is optimized for kinase inhibition, with the hydroxyl-pyrrolidine group likely improving solubility and binding to hydrophilic enzyme pockets .
Pharmacological and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
